molecular formula C16H24N4O2 B2435629 N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide CAS No. 1797656-90-6

N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2435629
CAS No.: 1797656-90-6
M. Wt: 304.394
InChI Key: VDJMGUFAHVUSTA-UHFFFAOYSA-N
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Description

N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Mechanism of Action

Target of Action

The primary targets of N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide are iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators that increase in concentration with rising inflammation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has a strong affinity for the active sites of iNOS and COX-2 and forms hydrophobic interactions with them . This interaction results in a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, respectively . These are key mediators of the inflammatory response. The reduction in these mediators leads to a decrease in inflammation and its associated symptoms .

Pharmacokinetics

Its ability to inhibit the production of nitric oxide at non-cytotoxic concentrations suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is a significant reduction in inflammation. It inhibits the production of nitric oxide and reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the inflammatory response, making it a potential therapeutic strategy for inflammation-associated disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide typically involves the reaction of 2-chloro-4-morpholinopyrimidine with cyclohexanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide is unique due to its specific structural features that allow it to effectively inhibit iNOS and COX-2 enzymes. This makes it a promising candidate for the development of new anti-inflammatory therapies .

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c21-15(13-4-2-1-3-5-13)18-12-14-6-7-17-16(19-14)20-8-10-22-11-9-20/h6-7,13H,1-5,8-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJMGUFAHVUSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=NC(=NC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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